![molecular formula C19H26BF3N5O3RuS+ B6308305 [Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate CAS No. 1607436-49-6](/img/structure/B6308305.png)
[Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate
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Overview
Description
“Bis(pyrazol-1-yl)(acetimino)hydridoboratoruthenium(II) trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1607436-49-6 . It is a yellow powder and is used for research purposes .
Physical And Chemical Properties Analysis
The compound is a yellow powder . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
- Significance : Nitrile reduction is a crucial step in organic synthesis, and this compound’s catalytic activity can facilitate the conversion of nitriles to amines, which have broad applications in pharmaceuticals and fine chemicals .
Catalysis for Nitrile Reduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Safety and Hazards
The compound is not classified according to the Globally Harmonized System (GHS) . It is advised not to get it in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling it . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, consult a doctor if symptoms persist . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .
Mechanism of Action
Target of Action
The primary target of this compound, also known as MFCD30475645, is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in vasculogenesis and angiogenesis, processes that are essential for the growth and development of new blood vessels .
Mode of Action
The compound interacts with its target, VEGFR2, through a ligand that is capable of inhibiting VEGFR2 . This ligand is a bispyrazole-containing benzimidazole . The interaction between the compound and VEGFR2 results in the inhibition of the receptor, which in turn affects the processes of vasculogenesis and angiogenesis .
Biochemical Pathways
The inhibition of VEGFR2 by the compound affects the VEGF signaling pathway, which is involved in the regulation of vasculogenesis and angiogenesis . The downstream effects of this inhibition include the impairment of new blood vessel formation, which can have significant implications in the context of cancer, as tumors require a supply of blood for their growth and proliferation .
Pharmacokinetics
It is known that the compound is a dual site catalyst for the mild, selective nitrile reduction .
Result of Action
The compound exhibits cytotoxicity, with IC50 values less than 15 μM . It impairs mitochondrial function and reduces the cellular glutathione (GSH) pool . Despite the ability of GSH to degrade the complexes, the compound retains its activity in the presence of GSH . The compound shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway .
Action Environment
It is known that the compound retains its activity in the presence of gsh, suggesting that it may be stable and effective in environments with high gsh concentrations .
properties
InChI |
InChI=1S/C10H16.C6H6BN4.C2H4N.CHF3O3S.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-3-8-10(5-1)7-11-6-2-4-9-11;1-2-3;2-1(3,4)8(5,6)7;/h4-10H,1-3H3;1-6H;3H,1H3;(H,5,6,7);/q;;;;+2/p-1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSBQJNPTYRUOV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](N1C=CC=N1)N2C=CC=N2.C[C]=N.CC1C=CC(C=C1)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF3N5O3RuS+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate |
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